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Compound of Interest

N,N-dimethyl-1-(7-methyl-1H-
Compound Name:
indol-3-yllmethanamine

An In-Depth Technical Guide to the Chemical Properties of 7-methyl-DMT

Introduction

7-methyl-N,N-dimethyltryptamine (7-methyl-DMT), also known as 7,N,N-trimethyltryptamine
(7,N,N-TMT), is a substituted tryptamine derivative.[1] It is categorized as an analytical
reference standard and a tryptamine.[2] This compound is of interest to researchers in
neurology and forensic science due to its activity as a serotonin 5-HT2 receptor agonist,
exhibiting psychoactive properties similar to N,N-dimethyltryptamine (DMT).[1][3][4] In animal
studies, 7-methyl-DMT has been shown to produce behavioral responses comparable to
psychedelic drugs.[1] This guide provides a comprehensive overview of its chemical properties,
pharmacological profile, relevant experimental protocols, and metabolic pathways, intended for
a scientific audience.

Core Chemical and Physical Properties

The fundamental physicochemical properties of 7-methyl-DMT are summarized below. This
data is essential for its handling, storage, and application in experimental settings.

Table 1: Compound Identification
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Identifier

Value

IUPAC Name

2-(7-methyl-1H-indol-3-yI)-N,N-

dimethylethanamine[1]

Formal Name

N,N,7-trimethyl-1H-indole-3-ethanamine[2]

Common Synonyms

7-methyl-N,N-Dimethyltryptamine, 7-TMT,
7,N,N-TMT, 7,N,N-Trimethyltryptamine[2]

CAS Number

65882-39-5[1][2]

Molecular Formula

Ci3HisN2[2]

Molecular Weight 202.3 g/mol [2][3]
SMILES CN(C)CCC1=CNC2=C(C)C=CC=C12[2]
InChl Key PQSFTUCFMWBITK-UHFFFAOY SA-N[1][2]

Table 2: Physical and Chemical Data

Property Value/Description
Physical Form A solid[2]
Purity 298%(2]

- DMSO: =10 mg/ml (Soluble); Ethanol: 1-10
Solubility )

mg/ml (Sparingly soluble)[2]

Storage -20°C[2]
Stability > 5 years (when stored at -20°C)[2]

Pharmacology and Receptor Interactions

7-methyl-DMT's primary mechanism of action is its agonist activity at serotonin 5-HT2

receptors.[1][3][4][5] This interaction is believed to be the basis for its hallucinogenic effects.[6]

While specific binding affinities (Ki values) for 7-methyl-DMT are not detailed in the provided

literature, its pharmacological profile can be inferred from studies on analogous compounds.
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e 5-HT2 Receptor Agonism: 7-methyl-DMT is a known 5-HT2 receptor agonist.[4] Activation of
the 5-HT2A receptor subtype, a G-protein coupled receptor (GPCR), initiates a downstream
signaling cascade involving the Gqg protein, leading to the activation of phospholipase C
(PLC).[7]

o Serotonin Reuptake: The compound weakly inhibits the reuptake of serotonin, with minimal
effects on dopamine or noradrenaline reuptake.[1]

» Structure-Activity Relationship (SAR): Animal studies indicate that while 7-methyl-DMT and
its 5-methoxy derivative (5-MeO-7-TMT) produce psychedelic-like responses, larger 7-
position substituents like ethyl or bromo abolish these effects, despite the derivatives having
a higher affinity for the 5-HT2 receptor in vitro.[1]
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Caption: 5-HT2A receptor signaling pathway initiated by 7-methyl-DMT.
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Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific
findings. The following sections outline protocols for the synthesis and analysis of 7-methyl-
DMT, based on established methods for tryptamine derivatives.

Synthesis Protocols

The synthesis of tryptamines like 7-methyl-DMT can be achieved through several established
routes.

4.1.1 Fischer Indole Synthesis (Continuous Flow Method) A continuous flow synthesis for DMT
analogues has been described, offering advantages in safety, scalability, and purity.[8][9]

e Objective: To synthesize N,N-dimethyltryptamine analogues.[8]

o Reagents: Phenylhydrazine derivative, appropriate ketone or aldehyde, sulfuric acid (5%
m/v), water, ethyl acetate.[8]

o Methodology:

o Prepare a solution of the phenylhydrazine and the corresponding aldehyde/ketone in a
suitable solvent (e.g., water/co-solvent).[8]

o Prepare a separate solution of the acid catalyst (e.g., 5% sulfuric acid).[8]

o Pump both solutions into a heated flow reactor using syringe pumps. The reaction is
optimized for temperature and residence time (e.g., 140°C for 10 minutes).[8]

o The output from the reactor is directed to a continuous liquid-liquid extraction unit (e.g.,
Zaiput) for in-line purification with an immiscible solvent like ethyl acetate.[10]

o The organic phase containing the freebase product is collected. The solvent is evaporated
to yield the pure product.[10]

o For long-term stability, the freebase can be converted to a salt (e.g., fumarate) via a batch
procedure.[8]
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4.1.2 Reductive Amination This method is commonly used for the N,N-dimethylation of
tryptamine.[11]

o Objective: To synthesize DMT from tryptamine.[11]
o Reagents: Tryptamine, aqueous formaldehyde, acetic acid, sodium cyanoborohydride.[11]
o Methodology:

o Dissolve tryptamine in a suitable solvent.

o Add aqueous formaldehyde and acetic acid to the solution.

o Introduce the reducing agent, sodium cyanoborohydride, to the mixture.[11]

o The reaction proceeds to form N,N-dimethyltryptamine.

o Monitor the reaction for the formation of byproducts such as N-methyltryptamine (NMT)
and various tetrahydro-B-carboline (THBC) derivatives.[11]

o Purify the final product using standard chromatographic techniques.
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Caption: General workflow for synthesis and purification of 7-methyl-DMT.
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Analytical Characterization Protocols

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to elucidate the
molecular structure.

o Objective: To confirm the chemical structure and purity of the synthesized compound.
« Instrumentation: Bruker Avance Ill HD Nanobay spectrometer (or equivalent).[12]
» Methodology:

o Dissolve the sample in a deuterated solvent (e.g., CDCls, DMSO-de) containing an internal
standard like TMS.[12]

o Acquire *H NMR and 3C NMR spectra at appropriate frequencies (e.g., 400 MHz for 1H,
100.6 MHz for 13C).[12]

o Process the spectra to determine chemical shifts () in ppm and coupling constants (J) in
Hz.[12] For DMT, characteristic tH NMR signals include a singlet for the N(CHs)2 protons
around 2.39 ppm and signals for the ethyl chain and indole ring protons.[13]

o Utilize 2D NMR techniques (e.g., COSY, HSQC) for unambiguous signal assignment.[12]

4.2.2 Mass Spectrometry (MS) MS is used to determine the molecular weight and
fragmentation pattern.

» Objective: To confirm the molecular weight and identify the compound and potential
impurities.

 Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), such as an
Agilent 1100 Series MS with electrospray ionization.[12]

o Methodology:
o Prepare a dilute solution of the sample in a volatile solvent.

o Inject the sample into the GC, which separates the components of the mixture.
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o The separated components enter the mass spectrometer, where they are ionized (e.g., by
electron impact, 70 eV).[12]

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o The resulting mass spectrum is compared to reference spectra in databases for positive
identification.[2]

4.2.3 Radioligand Binding Assay This assay is used to determine the binding affinity of a
compound for a specific receptor.

e Objective: To determine the inhibition constant (Ki) of 7-methyl-DMT for 5-HT2 receptors.[14]

o Materials: Cell membranes expressing the target receptor (e.g., 5-HTza), a high-affinity
radioligand (e.g., [*H]ketanserin), test compound (7-methyl-DMT), and binding buffers.[14]

o Methodology:

o Incubate the cell membranes with a fixed concentration of the radioligand and varying
concentrations of the test compound.[14]

o Allow the reaction to reach equilibrium.
o Separate the bound and free radioligand via rapid filtration.

o Quantify the radioactivity of the bound ligand on the filters using liquid scintillation
counting.

o Plot the percentage of inhibition against the log concentration of the test compound to
determine the ICso value (the concentration of the test compound that inhibits 50% of
specific radioligand binding).

o Calculate the Ki value from the I1Cso using the Cheng-Prusoff equation.[14]

Metabolism

While specific metabolic studies on 7-methyl-DMT are scarce, its metabolic fate is likely to
follow that of its parent compound, DMT. The primary routes of DMT metabolism are oxidative
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deamination by monoamine oxidase (MAO) and oxidation by cytochrome P450 (CYP)
enzymes.[15][16]

 MAO-A Pathway: The principal metabolic pathway for DMT involves monoamine oxidase A
(MAO-A), which converts it to indole-3-acetic acid (IAA).[15][16] This pathway also
metabolizes tryptamine and N-methyltryptamine.[17]

+ CYP450 Pathway: Recent in vitro studies have shown that DMT is rapidly metabolized by the
CYP2D6 enzyme, leading to mono-, di-, and tri-oxygenated metabolites, likely through
hydroxylation of the indole core.[16] Potential metabolites could include 6-OH-DMT or 7-OH-
DMT.[16][18]

o Other Metabolites: Other identified metabolites of DMT include DMT-N-oxide (DMT-NO),
which is the second most abundant metabolite, and N-methyltryptamine (NMT).[15][17]

Postulated Metabolic Pathways

MAO-A CYP2D6

|
Potent%l Metabolites

|
7-methyl-indole- Hydroxylated . . N
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Caption: Postulated metabolic pathways for 7-methyl-DMT based on DMT metabolism.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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